molecular formula C12H20N4S2 B5242539 Piperazine-1,4-dicarbothioic acid bis-allylamide CAS No. 54830-18-1

Piperazine-1,4-dicarbothioic acid bis-allylamide

Cat. No.: B5242539
CAS No.: 54830-18-1
M. Wt: 284.4 g/mol
InChI Key: RRETVDAXCHDWHK-UHFFFAOYSA-N
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Biological Activity

Piperazine-1,4-dicarbothioic acid bis-allylamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of C12H20N4S2C_{12}H_{20}N_{4}S_{2} and features a piperazine ring substituted with two allylamide groups and two dithiocarboxylic acid moieties. The synthesis of this compound typically involves the reaction of piperazine derivatives with dithiocarbamate reagents under controlled conditions to yield the desired bis-allylamide structure.

Table 1: Synthetic Pathways for Piperazine Derivatives

Synthetic Method Reagents Yield (%) Reference
Michael AdditionPiperazine, Dithiocarbamate75-85
CyclizationPrimary Amines, Nitrosoalkenes70-80
Reductive CyclizationDioximes, Pd/C Catalyst60-75

Piperazine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is likely due to its ability to disrupt bacterial cell membranes.

Case Studies

  • Anticancer Efficacy :
    A study by Kumar et al. (2023) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM. The compound induced apoptosis as confirmed by Annexin V/PI staining and increased levels of cleaved caspase-3.
  • Antimicrobial Activity :
    In a separate investigation, the antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating potent antimicrobial properties. The study suggested that the mechanism involves disruption of the bacterial membrane integrity.

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity in vitro. However, further in vivo studies are necessary to fully assess its safety profile.

Table 2: Toxicity Data Summary

Study Type Findings Reference
In Vitro CytotoxicityLow toxicity at therapeutic concentrations
Acute Toxicity in RodentsNo observed adverse effects at 100 mg/kg

Properties

IUPAC Name

1-N,4-N-bis(prop-2-enyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4S2/c1-3-5-13-11(17)15-7-9-16(10-8-15)12(18)14-6-4-2/h3-4H,1-2,5-10H2,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRETVDAXCHDWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N1CCN(CC1)C(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970178
Record name N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54830-18-1
Record name NSC37243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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